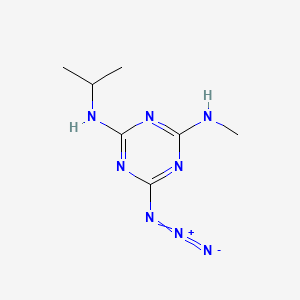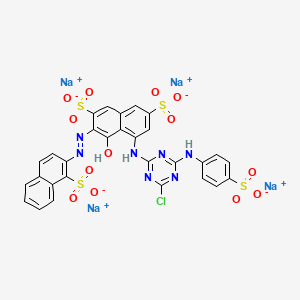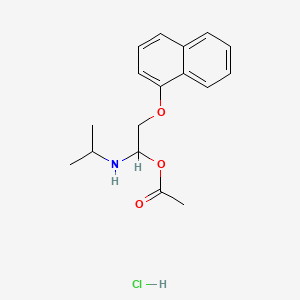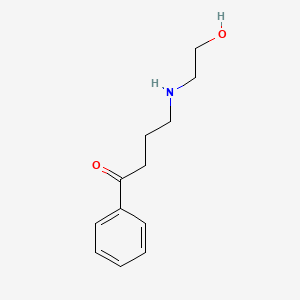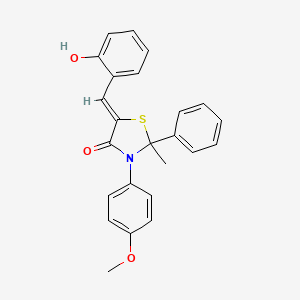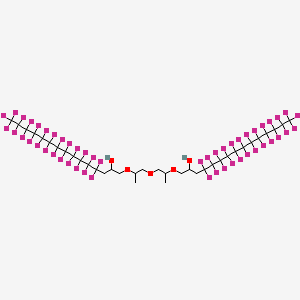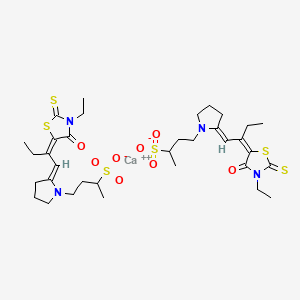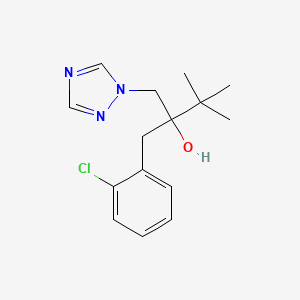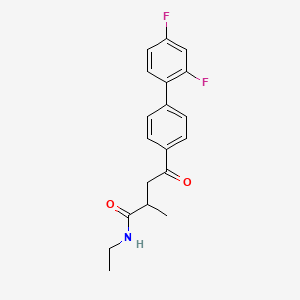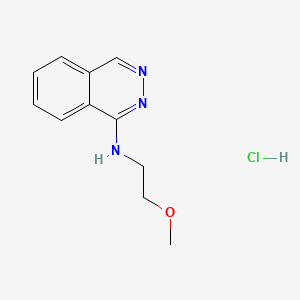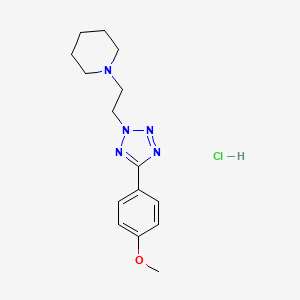
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals The compound features a piperidine ring substituted with a 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl group, and it is present as a monohydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a cycloaddition reaction of an azide with a nitrile. The 4-methoxyphenyl group is introduced via a substitution reaction. The resulting intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as transition metals, to facilitate the cycloaddition and substitution reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with receptors or enzymes, modulating their activity. The tetrazole group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds such as piperidine, 1-(2-(4-methoxyphenyl)ethyl)-, and piperidine, 1-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)- are structurally similar and may exhibit similar biological activities.
Tetrazole derivatives: Compounds like 5-(4-methoxyphenyl)-2H-tetrazole and 5-phenyl-2H-tetrazole share the tetrazole moiety and may have comparable chemical properties.
Uniqueness
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is unique due to the specific combination of the piperidine and tetrazole moieties, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
158553-34-5 |
|---|---|
分子式 |
C15H22ClN5O |
分子量 |
323.82 g/mol |
IUPAC 名称 |
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H21N5O.ClH/c1-21-14-7-5-13(6-8-14)15-16-18-20(17-15)12-11-19-9-3-2-4-10-19;/h5-8H,2-4,9-12H2,1H3;1H |
InChI 键 |
PAGAQPCHHSFARV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCN3CCCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


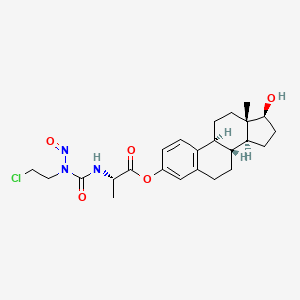
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
